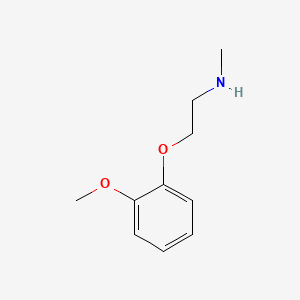
2-(2-méthoxyphénoxy)-N-méthyléthanamine
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-methylethanamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methoxyphenoxy)-N-methylethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-methoxyphenoxy)-N-methylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenoxy)-N-methylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antioxydante
Ce composé a été identifié dans des études portant sur les lignines pyrolytiques dérivées de la pyrolyse rapide en lit fluidisé. Il présente une activité antioxydante significative, qui est cruciale dans la prévention des maladies liées au stress oxydatif. La présence de ce composé contribue à l'activité de piégeage des radicaux libres et aux propriétés antioxydantes des lignines pyrolytiques, ce qui en fait des sources potentielles d'antioxydants naturels .
Conversion de la biomasse
Dans le contexte des énergies renouvelables, « 2-(2-méthoxyphénoxy)-N-méthyléthanamine » est un composé précieux qui peut être dérivé de la biomasse. Son identification lors des processus de conversion met en évidence son rôle potentiel dans la production de biocarburants et de produits biochimiques à partir de résidus forestiers et agricoles .
Métabolomique
L'analyse métabolomique à haut débit a révélé la présence de ce composé parmi plusieurs autres ayant des propriétés antioxydantes et antimicrobiennes. Cela indique son application potentielle dans le domaine de la métabolomique pour la découverte de composés bioactifs .
Chimie de la lignine
Le composé est également pertinent dans l'étude de la chimie de la lignine. La lignine est un composant majeur de la biomasse végétale et la compréhension de sa composition, y compris la présence de « this compound », est essentielle pour le développement de méthodes efficaces de valorisation de la lignine .
Safety and Hazards
2-(2-methoxyphenoxy)-N-methylethanamine can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it is advised to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area .
Orientations Futures
There is ongoing research into the potential applications of 2-(2-methoxyphenoxy)-N-methylethanamine and related compounds. For instance, aromatic diisocyanates, including bis(4-isocyanato-2-methoxyphenoxy)alkane, synthesized by the Curtius rearrangement, have been obtained from vanillic acid and syringic acid, which are derived from lignin .
Mécanisme D'action
Target of Action
It is structurally similar to 2-methoxyestradiol (2me2), which targets catechol o-methyltransferase, cytochrome p450 1a1, cytochrome p450 1b1, cytochrome p450 19a1, and hypoxia-inducible factor 1-alpha . These targets play crucial roles in various biological processes, including angiogenesis inhibition and vasodilation .
Mode of Action
A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis, primarily converting to an enol ether compound via the benzyl cation followed by acidolytic β-o-4 bond cleavage .
Biochemical Pathways
Related compounds are involved in the degradation of lignin-derived aromatic compounds, which are crucial for carbon recycling in land ecosystems .
Pharmacokinetics
A structurally similar compound, guaifenesin, is rapidly metabolized in the liver via oxidation to β-(2-methoxyphenoxy) lactic acid . The drug is excreted rapidly and almost completely through the kidneys .
Result of Action
A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis, resulting in the formation of an enol ether compound .
Action Environment
The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .
Analyse Biochimique
Biochemical Properties
2-(2-Methoxyphenoxy)-N-methylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450 enzymes . These interactions often involve the binding of 2-(2-Methoxyphenoxy)-N-methylethanamine to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of 2-(2-Methoxyphenoxy)-N-methylethanamine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-(2-Methoxyphenoxy)-N-methylethanamine has been shown to alter the expression of genes involved in oxidative stress responses . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2-(2-Methoxyphenoxy)-N-methylethanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, 2-(2-Methoxyphenoxy)-N-methylethanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-Methoxyphenoxy)-N-methylethanamine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that 2-(2-Methoxyphenoxy)-N-methylethanamine remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyphenoxy)-N-methylethanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
2-(2-Methoxyphenoxy)-N-methylethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 2-(2-Methoxyphenoxy)-N-methylethanamine within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, 2-(2-Methoxyphenoxy)-N-methylethanamine can accumulate in specific cellular compartments, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of 2-(2-Methoxyphenoxy)-N-methylethanamine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of 2-(2-Methoxyphenoxy)-N-methylethanamine within cells can determine its specific biological effects.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIPEKOXTFLQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424528 | |
| Record name | 2-(2-methoxyphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-82-9 | |
| Record name | 2-(2-methoxyphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(2-methoxyphenoxy)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

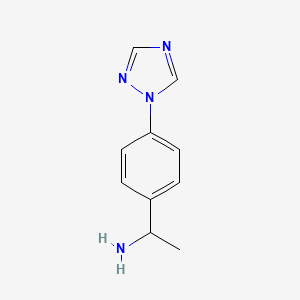
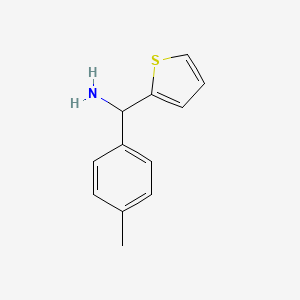



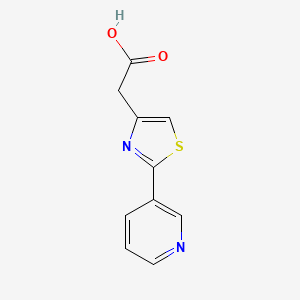
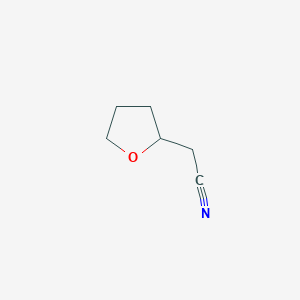


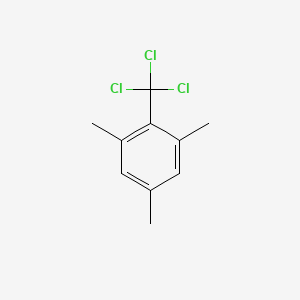

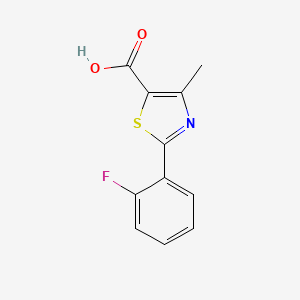

![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)
